Methyl 2-chloro-6-methylquinoline-4-carboxylate

Description

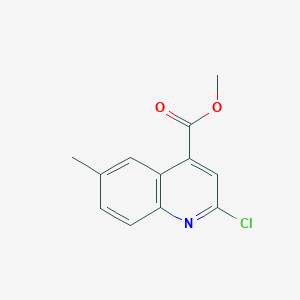

Methyl 2-chloro-6-methylquinoline-4-carboxylate (CAS: 62482-26-2) is a quinoline derivative characterized by a chlorine atom at position 2, a methyl group at position 6, and a methyl ester at position 2. Quinolines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves esterification of the corresponding carboxylic acid precursor (e.g., via methyl iodide and potassium carbonate in acetone) , and its crystallographic data may be resolved using tools like SHELX or ORTEP-III .

Properties

CAS No. |

1094217-62-5 |

|---|---|

Molecular Formula |

C12H10ClNO2 |

Molecular Weight |

235.66 g/mol |

IUPAC Name |

methyl 2-chloro-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)9(12(15)16-2)6-11(13)14-10/h3-6H,1-2H3 |

InChI Key |

QHPIXPXCKICHHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-6-methylquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis , which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis . This technique reduces reaction times and improves yields by using microwave irradiation to heat the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Substitution: Formation of amino or thioquinoline derivatives.

Oxidation: Formation of quinoline carboxylic acids or aldehydes.

Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 2-chloro-6-methylquinoline-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its quinoline structure is instrumental in developing drugs that target bacterial infections and other diseases. Research has shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains of bacteria, making it a valuable candidate for further pharmaceutical exploration .

Case Study: Antitubercular Activity

A study highlighted the effectiveness of quinoline derivatives, including this compound, against Mycobacterium tuberculosis. The synthesized compounds demonstrated potent inhibitory effects on both replicating and non-replicating forms of the bacteria, suggesting potential for new antitubercular agents .

Antimicrobial Research

Development of New Antimicrobial Agents

The compound's structural features contribute to its role in antimicrobial research. It has been utilized to develop novel antimicrobial agents aimed at treating infections caused by resistant bacteria. The mechanism typically involves enzyme inhibition, which disrupts critical biochemical pathways necessary for bacterial survival .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 8 µg/mL |

| C | P. aeruginosa | 16 µg/mL |

Material Science

Applications in Advanced Materials

this compound is also explored in material science for formulating advanced coatings and polymers. Its incorporation enhances the durability and environmental resistance of materials, making it suitable for industrial applications where performance is critical .

Biochemical Studies

Enzyme Interaction Studies

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes allows researchers to explore its potential as a therapeutic agent in various diseases .

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| DNA Gyrase | Competitive Inhibition | 15 |

| Topoisomerase I | Non-competitive | 25 |

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-chloro-6-methylquinoline-4-carboxylate with analogous quinoline derivatives, focusing on substituent positions, functional groups, and their implications for physicochemical and biological properties.

Substituent Position and Functional Group Variations

Pharmacological and Environmental Relevance

- Structural features (e.g., halogenation) could influence EPFR formation in particulate matter.

Biological Activity

Methyl 2-chloro-6-methylquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the carboxylate group enhances its reactivity and potential biological interactions.

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study highlighted that modifications in the quinoline structure could enhance activity against both replicating and non-replicating forms of Mtb, with specific derivatives showing promising results in inhibiting bacterial growth ( ).

Table 1: Antimicrobial Activity of Quinoline Derivatives

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Compounds within the quinoline class have demonstrated cytotoxic effects against multiple cancer cell lines. For instance, a series of quinoline derivatives were synthesized and tested for antiproliferative activity, with some exhibiting IC50 values as low as 0.03 μM against lung cancer cells ( ).

Table 2: Anticancer Activity of Quinoline Derivatives

3. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly targeting dihydroorotate dehydrogenase (DHODH). Inhibitors of DHODH can disrupt pyrimidine synthesis, leading to growth inhibition in cancer cells ( ). The compound's ability to inhibit this enzyme suggests a mechanism that could be exploited for therapeutic applications in cancer treatment.

Case Studies

Case Study 1: Mycobacterium tuberculosis Inhibition

In a study focused on arylated quinolines, methyl derivatives were synthesized and screened for activity against Mtb. The results indicated that specific structural modifications significantly enhanced inhibitory activity, demonstrating the importance of the chemical structure in biological efficacy ( ).

Case Study 2: Antiproliferative Effects on Cancer Cells

Another investigation assessed a range of quinoline derivatives for their antiproliferative effects on various cancer cell lines. The study found that certain substitutions at the C-2 and C-4 positions greatly influenced the potency of these compounds against specific cancer types ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.